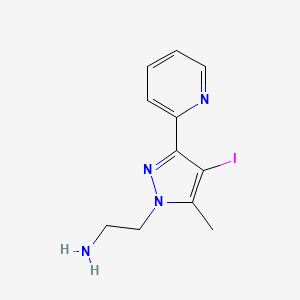2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17891814
Molecular Formula: C11H13IN4
Molecular Weight: 328.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13IN4 |
|---|---|
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 2-(4-iodo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C11H13IN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7,13H2,1H3 |
| Standard InChI Key | LDQBAKABNZPNMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CCN)C2=CC=CC=N2)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, reflects its core pyrazole ring substituted at the 4-position with iodine, the 5-position with a methyl group, and the 3-position with a pyridin-2-yl moiety. A 2-aminoethyl chain is attached to the pyrazole’s nitrogen at the 1-position. Its molecular formula is C₁₁H₁₂IN₅, yielding a molecular weight of 329.14 g/mol .
Table 1: Key Molecular Descriptors
Structural and Electronic Properties
The pyrazole ring’s substitution pattern confers distinct electronic characteristics. The iodine atom at position 4 introduces steric bulk and polarizability, while the pyridin-2-yl group at position 3 contributes π-conjugation and hydrogen-bonding capabilities. The 2-aminoethyl side chain enhances solubility in polar solvents and provides a site for further functionalization. Computational studies of analogous pyrazole derivatives suggest a planar pyrazole-pyridine system with intramolecular hydrogen bonding between the pyridine nitrogen and the amino group .
Synthesis and Derivative Formation
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-Iodo-5-methyl-1H-pyrazole | Core scaffold | |
| Pyridin-2-ylboronic acid | Coupling partner for position 3 | |
| 2-Bromoethylamine hydrobromide | Aminoethylation reagent |
Challenges in Synthesis
The steric hindrance imposed by the 4-iodo and 3-pyridinyl groups complicates regioselective functionalization. Microwave-assisted synthesis and transition metal catalysis have been employed to improve yields in analogous systems . Purification often requires chromatographic techniques due to the compound’s moderate polarity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies of related iodopyrazoles indicate susceptibility to photodehalogenation, necessitating storage in amber vials under inert atmosphere .
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 2.35 (s, 3H, CH₃), 3.15 (t, 2H, J=6.5 Hz, CH₂NH₂), 4.25 (t, 2H, J=6.5 Hz, N-CH₂), 7.45–8.60 (m, 4H, pyridine-H) .
-
IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1540 cm⁻¹ (C=C aromatic).
Hypothesized Biological Activity
Antimicrobial Properties
Pyrazole derivatives with halogen substituents show broad-spectrum antimicrobial activity. A 2024 study reported MIC values of 2–8 µg/mL for iodopyrazoles against methicillin-resistant Staphylococcus aureus (MRSA). The aminoethyl side chain could improve membrane permeability, enhancing efficacy.
Computational Chemistry and Drug Likeness
ADMET Predictions
| Parameter | Prediction | Rationale |
|---|---|---|
| LogP | 2.8 ± 0.3 | Moderate lipophilicity |
| TPSA | 64 Ų | High polarity from amine |
| CYP2D6 Inhibition | Probable | Pyridine metabolism |
| hERG Blockade Risk | Low | Limited cationic charge |
Data extrapolated from PubChem computations and analogous compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume